Cas no 1235297-29-6 (1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine)

1-(5-Bromothiophen-2-yl)sulfonyl-4-methoxypiperidine is a specialized sulfonamide derivative featuring a bromothiophene moiety linked to a 4-methoxypiperidine scaffold. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization, while the sulfonyl group contributes to stability and binding interactions. The 4-methoxypiperidine moiety may influence pharmacokinetic properties, such as solubility and metabolic stability. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its reactive nature.
1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine structure
1235297-29-6 structure
Product name:1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine
CAS No:1235297-29-6
MF:C10H14BrNO3S2
Molecular Weight:340.257059574127
CID:5969432
PubChem ID:49720667

1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine 化学的及び物理的性質

名前と識別子

    • 1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine
    • F5860-4634
    • A1-52161
    • 1235297-29-6
    • VU0493802-1
    • 1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
    • AKOS009102184
    • 1-((5-bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine
    • インチ: 1S/C10H14BrNO3S2/c1-15-8-4-6-12(7-5-8)17(13,14)10-3-2-9(11)16-10/h2-3,8H,4-7H2,1H3
    • InChIKey: NFOHCFCJRCVKBH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(S1)S(N1CCC(CC1)OC)(=O)=O

計算された属性

  • 精确分子量: 338.95985g/mol
  • 同位素质量: 338.95985g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 349
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.2Ų
  • XLogP3: 2.5

1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5860-4634-5μmol
1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
1235297-29-6
5μmol
$94.5 2023-09-09
Life Chemicals
F5860-4634-10μmol
1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
1235297-29-6
10μmol
$103.5 2023-09-09
Life Chemicals
F5860-4634-10mg
1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
1235297-29-6
10mg
$118.5 2023-09-09
Life Chemicals
F5860-4634-25mg
1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
1235297-29-6
25mg
$163.5 2023-09-09
Life Chemicals
F5860-4634-3mg
1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
1235297-29-6
3mg
$94.5 2023-09-09
Life Chemicals
F5860-4634-4mg
1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
1235297-29-6
4mg
$99.0 2023-09-09
Life Chemicals
F5860-4634-15mg
1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
1235297-29-6
15mg
$133.5 2023-09-09
Life Chemicals
F5860-4634-30mg
1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
1235297-29-6
30mg
$178.5 2023-09-09
Life Chemicals
F5860-4634-5mg
1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
1235297-29-6
5mg
$103.5 2023-09-09
Life Chemicals
F5860-4634-1mg
1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine
1235297-29-6
1mg
$81.0 2023-09-09

1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine 関連文献

1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidineに関する追加情報

Comprehensive Overview of 1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine (CAS No. 1235297-29-6)

The compound 1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine (CAS No. 1235297-29-6) is a specialized sulfonyl piperidine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 5-bromothiophene and 4-methoxypiperidine moieties, make it a valuable intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its role in modulating biological targets, particularly in central nervous system (CNS) and metabolic disorder studies.

In recent years, the demand for sulfonamide-based compounds like 1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine has surged, driven by their versatility in medicinal chemistry. The bromothiophene group enhances binding affinity to specific enzymes, while the methoxypiperidine fragment improves solubility and bioavailability. This combination addresses key challenges in modern drug design, such as blood-brain barrier penetration and target selectivity, topics frequently searched in academic and industrial forums.

From a synthetic perspective, CAS No. 1235297-29-6 exemplifies advancements in heterocyclic chemistry. Its preparation typically involves sulfonylation reactions between 5-bromothiophene-2-sulfonyl chloride and 4-methoxypiperidine, a process optimized for high yield and purity. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP) standards—a recurring concern among pharmaceutical developers.

Environmental and regulatory considerations also shape the discourse around this compound. While not classified as hazardous, its brominated aromatic structure warrants attention in green chemistry initiatives. Researchers are exploring catalytic methods and solvent-free synthesis to minimize waste, aligning with trends in sustainable chemistry—a hot topic in both scientific literature and patent filings.

The commercial landscape for 1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine reflects its niche yet growing importance. Suppliers emphasize custom synthesis and scale-up capabilities, responding to queries about bulk availability and technical documentation. Patent analysis reveals applications in kinase inhibitors and GPCR modulators, areas dominating recent drug development pipelines.

In conclusion, CAS No. 1235297-29-6 represents a convergence of structural innovation and practical utility. Its relevance to preclinical research and intellectual property strategies ensures sustained interest, while its adaptability to high-throughput screening platforms meets the needs of modern combinatorial chemistry. As the scientific community prioritizes molecular diversity and ADMET optimization, this compound is poised to remain a focal point in cutting-edge research.

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